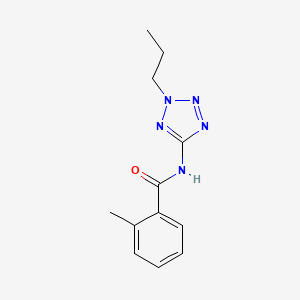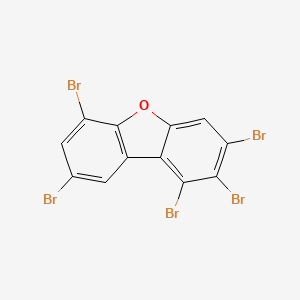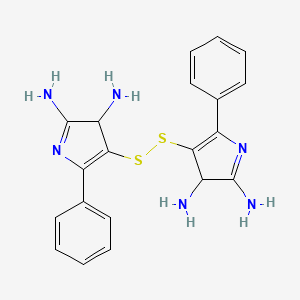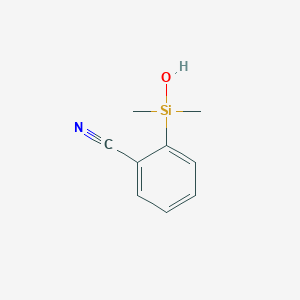![molecular formula C32H16N2 B12573512 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline CAS No. 192226-58-7](/img/structure/B12573512.png)
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline is a chemical compound with the molecular formula C₃₂H₁₆N₂. It is known for its unique structure, which includes phenanthroline and ethynylphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper iodide, using 4,7-dibromo-1,10-phenanthroline and 3-ethynylphenylacetylene as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ethynyl groups .
科学的研究の応用
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications:
作用機序
The mechanism of action of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially altering their function. The compound’s photophysical properties also enable it to act as a fluorescent probe, making it useful in imaging applications .
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the ethynylphenyl groups.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but with phenyl groups instead of ethynylphenyl groups.
Uniqueness
The ethynyl groups also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .
特性
CAS番号 |
192226-58-7 |
|---|---|
分子式 |
C32H16N2 |
分子量 |
428.5 g/mol |
IUPAC名 |
4,7-bis[2-(3-ethynylphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C32H16N2/c1-3-23-7-5-9-25(21-23)11-13-27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)14-12-26-10-6-8-24(4-2)22-26/h1-2,5-10,15-22H |
InChIキー |
JOEPGPNNKWKGHO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C#CC2=C3C=CC4=C(C=CN=C4C3=NC=C2)C#CC5=CC=CC(=C5)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)


![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)


![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
